molecular formula C21H19ClN2O4S B4051264 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide

Cat. No.: B4051264
M. Wt: 430.9 g/mol
InChI Key: LMRMQYXMVXLSKA-UHFFFAOYSA-N
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Description

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide is a useful research compound. Its molecular formula is C21H19ClN2O4S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0754060 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Chemical Compounds

Research shows the compound's utility in the synthesis of various chemical compounds, such as α,β-unsaturated N-methoxy-N-methylamide compounds, which are prepared from related sulfoxides. This method is significant for homologating alkyl halides to α,β-unsaturated compounds, indicating its potential in creating structurally diverse molecules for further applications in medicinal chemistry and materials science (Beney, Boumendjel, & Mariotte, 1998).

Solid-Phase Synthesis of beta-Sultams

The compound has been utilized in the solid-phase synthesis of beta-sultams, a method amenable for constructing sulfonyl beta-lactam analogue combinatorial libraries. This approach is pivotal for the identification of new antibacterial agents, showcasing the compound's relevance in the development of novel antimicrobial therapies (Gordeev, Gordon, & Patel, 1997).

Antimicrobial Activity Evaluation

A study involving the design and synthesis of new compounds, including β-lactam containing drug segments, cyclic imide, and sulfonamido group, demonstrates the compound's significant role in antimicrobial activity. The compounds synthesized showed high biological activity against various pathogens, further emphasizing its potential in drug development for combating microbial infections (Fadel & Al-Azzawi, 2021).

Antiviral and Anticonvulsant Activities

Research on the compound's derivatives has revealed its antiviral and anticonvulsant potentials. Specific derivatives have shown protection against seizures induced by maximal electroshock, indicating their utility in developing new treatments for epilepsy and related disorders. Additionally, the compound's derivatives have exhibited anti-tobacco mosaic virus activity, suggesting their application in antiviral therapies (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Molecularly Imprinted Hydrogels

In material science, the compound has been involved in the fabrication of photoresponsive molecularly imprinted hydrogel materials for the photoregulated release and uptake of pharmaceuticals in aqueous media. This application highlights its potential in creating advanced drug delivery systems that can precisely control the release of medications, improving therapeutic efficacy and patient compliance (Gong, Wong, & Lam, 2008).

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-20(15-5-3-2-4-6-15)21(25)23-17-11-13-19(14-12-17)29(26,27)24-18-9-7-16(22)8-10-18/h2-14,20,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRMQYXMVXLSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.